molecular formula C11H19NO2 B8158550 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid

Cat. No.: B8158550
M. Wt: 197.27 g/mol
InChI Key: LZWCLYFZUGVYSA-UHFFFAOYSA-N
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Description

3-{4-Aminobicyclo[222]octan-1-yl}propanoic acid is a chemical compound with the molecular formula C11H19NO2 It is characterized by the presence of a bicyclic structure with an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving suitable dienes and dienophiles.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable amination reactions.

    Attachment of the propanoic acid moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the bicyclic structure can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The propanoic acid moiety can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates: These compounds have similar bicyclic structures but differ in the length and type of the attached acid moiety.

    4-Aminobicyclo[2.2.2]octan-2-ones: These compounds have a ketone group instead of a propanoic acid moiety.

Uniqueness

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid is unique due to its specific combination of a bicyclic structure, an amino group, and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c12-11-6-3-10(4-7-11,5-8-11)2-1-9(13)14/h1-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWCLYFZUGVYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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